molecular formula C16H14O2S2 B14653968 O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate CAS No. 52772-10-8

O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate

Katalognummer: B14653968
CAS-Nummer: 52772-10-8
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: VFQDDSMUEJZOPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate is an organic compound that features a benzene ring substituted with a benzoylsulfanyl group and an ethyl benzenecarbothioate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate typically involves the reaction of benzoyl chloride with 2-mercaptoethanol to form 2-(benzoylsulfanyl)ethanol. This intermediate is then reacted with benzenecarbothioyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate involves its interaction with molecular targets such as enzymes and receptors. The benzoylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in inflammation and microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl benzenecarbothioate: Similar structure but lacks the benzoylsulfanyl group.

    Ethyl benzenecarbothioate: Similar structure but lacks the benzoylsulfanyl group.

    Phenyl benzenecarbothioate: Similar structure but lacks the ethyl group.

Uniqueness

O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate is unique due to the presence of both the benzoylsulfanyl and ethyl benzenecarbothioate groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

52772-10-8

Molekularformel

C16H14O2S2

Molekulargewicht

302.4 g/mol

IUPAC-Name

O-(2-benzoylsulfanylethyl) benzenecarbothioate

InChI

InChI=1S/C16H14O2S2/c17-15(13-7-3-1-4-8-13)20-12-11-18-16(19)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI-Schlüssel

VFQDDSMUEJZOPS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)SCCOC(=S)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.